molecular formula C24H20ClFN2O2S B2589176 2-(4-chlorophenoxy)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 919705-78-5

2-(4-chlorophenoxy)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No. B2589176
CAS RN: 919705-78-5
M. Wt: 454.94
InChI Key: JPXVUEPEXPFGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorophenoxy)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, ether, and thioether group. It also contains a chlorophenyl and a fluorophenyl group, which are aromatic rings with halogen substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the aromatic rings and the various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. The amide group might undergo hydrolysis under acidic or basic conditions, while the ether and thioether groups might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. The presence of the polar amide group might increase its solubility in polar solvents, while the aromatic rings might increase its stability .

Scientific Research Applications

Synthesis and Molecular Docking Analysis

Research has been focused on the synthesis of related compounds, showcasing their potential in anticancer activities. A study detailed the synthesis, structure, and molecular docking analysis of an anticancer drug, demonstrating the process of creating a compound with significant anticancer activity through in silico modeling targeting the VEGFr receptor. This emphasizes the compound's structural specificity and its potential interactions with biological targets (G. Sharma et al., 2018).

Anti-inflammatory and Antitumor Activities

Another study focused on the design, synthesis, and molecular docking analysis of an anti-inflammatory drug, exploring its interactions with cyclooxygenase domains. This research underscores the therapeutic potential of indole acetamide derivatives in treating inflammation through targeted molecular interactions (F. H. Al-Ostoot et al., 2020).

Antiplasmodial Properties

A significant contribution to malaria research is the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties. This study highlights the necessity for specific molecular arrangements for biological activity against malaria, offering insights into new therapeutic avenues for this disease (M. Mphahlele et al., 2017).

Potential Pesticide Applications

Research has also explored the potential of N-derivatives of phenoxyacetamide compounds as pesticides. A study provided new powder diffraction data for various N-derivatives, suggesting their utility in developing novel pesticide formulations (E. Olszewska et al., 2011).

Antimicrobial Agents

The synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides has been reported, highlighting some derivatives' antibacterial and antifungal activities. This research indicates the potential for developing new antimicrobial agents based on the structural framework of indole and phenoxyacetamide derivatives (B. Debnath et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it might interact with specific proteins or enzymes in the body. If it’s intended to be a pesticide, it might interfere with certain biological processes in pests .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research on this compound would likely involve further studies on its synthesis, properties, and potential applications. It might also involve testing its biological activity and toxicity .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O2S/c25-17-7-11-19(12-8-17)30-15-22(29)27-13-14-31-24-20-3-1-2-4-21(20)28-23(24)16-5-9-18(26)10-6-16/h1-12,28H,13-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVUEPEXPFGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.